1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile

Übersicht

Beschreibung

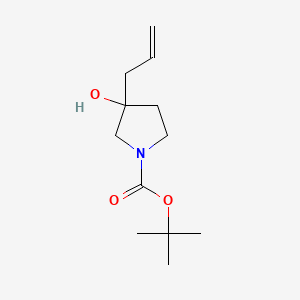

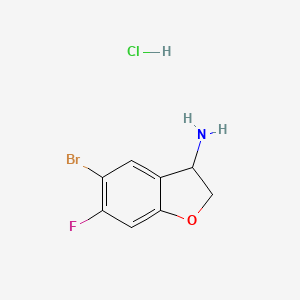

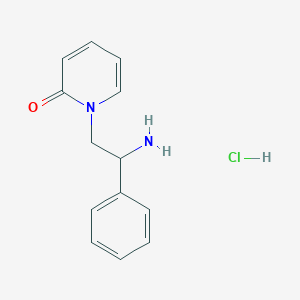

1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C13H12N2S . It has a molecular weight of 228.32 .

Molecular Structure Analysis

The InChI code for 1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile is1S/C13H12N2S/c14-9-13(7-3-4-8-13)12-15-10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-8H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile include a molecular weight of 228.32 . The compound is stored under refrigerated conditions .Wissenschaftliche Forschungsanwendungen

Cyclometalation and Molecular Structures

- Cyclometalation : Compounds like 1,4-Bis(benzothiazol-2-yl)benzene, which are structurally related to 1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile, have been used in cyclometalation processes. These processes produce nonpolymeric, acetate-bridged products with novel molecular structures, as demonstrated in a study where an X-ray crystal structure analysis revealed a unique, counterhinged molecular box configuration (B. O. and P. Steel, 1998).

Antiproliferative Activities

- Antiproliferative Evaluation : Benzothiazoles, including derivatives like 1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile, have been investigated for their antiproliferative activities. In a study, compounds related to this benzothiazole derivative showed significant antiproliferative effects against cell lines like C6 (rat brain tumor) and HeLa (human cervical carcinoma), indicating potential applications in cancer research (M. Ceylan et al., 2020).

Chemical Synthesis and Reactivity

- Synthesis and Reactivity : The synthesis and chemical reactivity of compounds structurally similar to 1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile have been explored. These studies provide insights into the preparation of various derivatives through reactions like cyclocondensation and coupling with diazotized aromatic amines, expanding the range of potential applications in synthetic chemistry (A. Farag et al., 1996).

Antimicrobial and Antifungal Activities

- Antimicrobial and Antifungal Properties : Benzothiazole derivatives have demonstrated notable antimicrobial and antifungal activities. Studies have shown that compounds with a benzothiazole core, including those similar to 1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile, exhibit significant antibacterial and antifungal efficacy against a variety of bacterial and fungal strains. This suggests potential applications in the development of new antimicrobial agents (V. Pejchal et al., 2015).

Photolysis and Hydrolysis Studies

- Photolysis and Hydrolysis Investigations : Research has been conducted on the hydrolysis and photolysis of benzothiazole derivatives, offering insights into the stability and degradation pathways of these compounds. These studies are crucial for understanding the environmental impact and degradation behavior of benzothiazole-based chemicals (Yue-ting Wang et al., 2009).

Safety and Hazards

The safety data sheet for 1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Biochemical Pathways

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They inhibit the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and activity. For instance, this compound is recommended to be stored in a refrigerated environment , indicating that temperature can affect its stability.

Eigenschaften

IUPAC Name |

1-(1,3-benzothiazol-2-yl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c14-9-13(7-3-4-8-13)12-15-10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSGVFMZYARUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1529025.png)

![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide](/img/structure/B1529033.png)